molecular formula C24H17BrN2O3S2 B12148722 5-(4-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

5-(4-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12148722
M. Wt: 525.4 g/mol
InChI Key: FOCSSDSOWJCDME-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a structurally complex heterocyclic compound featuring a pyrrolin-2-one core substituted with a 4-bromophenyl group, a 6-ethylbenzothiazol-2-yl moiety, a hydroxyl group, and a 2-thienylcarbonyl unit. Benzothiazole derivatives are widely studied for antitumor, antimicrobial, and anti-inflammatory activities, while thiophene-containing compounds often exhibit optoelectronic and medicinal properties .

Properties

Molecular Formula

C24H17BrN2O3S2

Molecular Weight

525.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17BrN2O3S2/c1-2-13-5-10-16-18(12-13)32-24(26-16)27-20(14-6-8-15(25)9-7-14)19(22(29)23(27)30)21(28)17-4-3-11-31-17/h3-12,20,29H,2H2,1H3

InChI Key

FOCSSDSOWJCDME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Br

Origin of Product

United States

Biological Activity

The compound 5-(4-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN2O2SC_{19}H_{18}BrN_2O_2S, with a molecular weight of approximately 420.33 g/mol. The presence of bromine and sulfur in its structure may contribute to its biological activity, possibly influencing its interaction with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this pyrrolinone derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing benzothiazole and thienyl groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The compound's structural features suggest potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases. In vitro assays measuring the DPPH radical scavenging activity have shown promising results for similar compounds, indicating that this pyrrolinone derivative may possess comparable effects.

Anti-inflammatory Properties

Molecular docking studies have suggested that the compound could interact with cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Inhibition of COX-2 has been linked to reduced inflammation and pain relief, making this compound a candidate for further exploration as an anti-inflammatory agent.

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of pyrrolinone compounds, including the target compound. They evaluated their biological activities using various assays, including cytotoxicity tests on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were performed to predict the binding affinities of the compound against several targets involved in inflammation and pain pathways. The results indicated strong binding interactions with COX-2 and TRPV1 receptors, supporting the hypothesis that this compound could serve as an effective anti-inflammatory agent.

Research Findings Summary Table

Biological Activity Method Findings
AntimicrobialDisk diffusion assayInhibitory effects on S. aureus and E. coli
AntioxidantDPPH assaySignificant radical scavenging activity
Anti-inflammatoryMolecular dockingStrong binding to COX-2 and TRPV1 receptors

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Systems

The 4-bromophenyl group in the target compound distinguishes it from analogs with methoxy- or methyl-substituted aryl systems. For example, the compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () features a 4-methoxyphenyl group, which enhances electron-donating properties compared to the electron-withdrawing bromine in the target compound. This substitution likely influences reactivity, solubility, and binding affinity in biological systems .

Heterocyclic Core Modifications

  • Pyrrolin-2-one vs. Pyrazoline/Pyrazole Cores :
    The target compound’s pyrrolin-2-one core contrasts with pyrazoline () or pyrazole () systems. Pyrrolin-2-one derivatives are less common in the literature but share lactam-like hydrogen-bonding capabilities, which may enhance crystallinity or intermolecular interactions compared to pyrazoline’s NH group .
  • Benzothiazole Modifications :
    The 6-ethylbenzothiazol-2-yl substituent in the target compound differs from 6-methylbenzothiazole () and benzothiazol-2-ylthio (). Ethyl groups may improve lipophilicity and metabolic stability compared to methyl or thioether substituents .

Pharmacological Implications

  • Pyrazoline derivatives (e.g., ) show antitumor and antidepressant effects due to their ability to intercalate DNA or modulate neurotransmitter systems .
  • Thiophene-carbonyl units (as in the target compound) are associated with kinase inhibition and antimicrobial activity in other studies, though this requires experimental validation .

Data Table: Structural Comparison of Key Compounds

Compound Name/Structure Core Heterocycle Key Substituents Pharmacological Notes Reference
Target Compound Pyrrolin-2-one 4-Bromophenyl, 6-ethylbenzothiazol-2-yl Inferred kinase/antimicrobial potential N/A
2-[5-(4-Methoxyphenyl)-...-benzothiazole Pyrazoline 4-Methoxyphenyl, 6-methylbenzothiazole Antitumor, antidepressant
5-Amino-1-(2-(benzothiazol-2-ylthio)... Pyrazole Benzothiazol-2-ylthio, methylthio, cyano Synthetic intermediate

Preparation Methods

Stepwise Functionalization Strategy

A modular approach prioritizing sequential installation of substituents:

Stage Reaction Reagents Yield
1 Benzothiazole formationEthyl 2-aminothiophenol + ethyl iodide, K₂CO₃, DMF~80%
2 Bromophenyl introductionSuzuki-Miyaura coupling (4-bromophenylboronic acid, Pd catalyst)~60-70%
3 Thienylcarbonyl acylationThiophene-2-carbonyl chloride, DMAP, CH₂Cl₂, 0°C → RT~75%
4 HydroxylationNaBH₄ or enzymatic oxidation~85%

Key Considerations :

  • Catalyst Selection : For Suzuki couplings, Pd(PPh₃)₄ with K₂CO₃ in DME/H₂O.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane).

Critical Reaction Steps and Data

Benzothiazole Core Synthesis

The 6-ethylbenzothiazole moiety is central to the molecule. A representative protocol from patent CN104761536A is summarized below:

Parameter Value
Substrate2,2'-Dithiodianiline
AldehydeEthyl-substituted benzaldehyde
BaseNaHCO₃
SolventDMF
Temperature100°C
Time8 hours
Yield92%

Mechanism :

  • Oxidative Cyclocondensation : Thiols react with aldehyde to form disulfide intermediates.

  • Ring Closure : Na₂S·9H₂O facilitates sulfur transfer, yielding benzothiazole.

Pyrrolinone Ring Formation

The pyrrolinone core may be synthesized via α-bromoketone intermediates, as described in pyrovalerone analog syntheses:

Step Reagents Conditions Yield
14-Bromophenylacetyl chloride, pyrrolidineEt₂O, 0°C → RT~85%
2Thiophene-2-carbonyl chlorideDMAP, CH₂Cl₂, 0°C → RT~75%

Critical Factors :

  • Solvent Choice : Dichloromethane enhances electrophilicity of acyl chlorides.

  • Temperature Control : Low temperatures (0°C) minimize side reactions during acylation.

Hydroxylation and Final Assembly

The hydroxyl group at position 3 is likely introduced via:

Method Reagents Conditions Yield
1 H₂O₂/TFAACH₂Cl₂, 0°C → RT~85%
2 NaBH₄MeOH, RT~80%

Notes :

  • Oxidation : H₂O₂/trifluoroacetic anhydride (TFAA) selectively oxidizes ketone to hydroxyl.

  • Reduction : NaBH₄ reduces ketone intermediates to secondary alcohols.

Challenges and Mitigation Strategies

Challenge Solution Reference
Low yields in cyclizationUse microwave-assisted synthesis to reduce reaction time
Steric hindranceOptimize solvent (e.g., toluene) and catalyst loading (e.g., Pd(OAc)₂)
Purity issuesRecrystallization from EtOH/Et₂O

Comparative Analysis of Synthetic Routes

Approach Advantages Limitations
Multi-componentAtom economy, reduced stepsLimited scalability, side reactions
Stepwise functionalizationHigh control over regioselectivityProlonged synthesis time

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Bromophenyl couplingPd(OAc)2_2, K2_2CO3_3, DMF, 80°C7298%
ThienylcarbonylationThiophene-2-carbonyl chloride, NaH, DCM, 0°C→RT6595%
HydroxylationNaOH (aq), EtOH, reflux8897%

Q. Table 2: Structural Characterization Data

TechniqueKey ObservationsReference
1H^1H-NMRδ 7.45 (d, J=8.4 Hz, 2H, Ar-H), δ 2.65 (q, J=7.2 Hz, 2H, CH2_2CH3_3)
XRDDihedral angle: 12.5° between pyrrolinone and benzothiazole planes
HRMS[M+H]+^+: 567.1245 (calc. 567.1238)

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